molecular formula C7H8ClFN2O3 B13632008 4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride CAS No. 2731010-93-6

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride

Cat. No.: B13632008
CAS No.: 2731010-93-6
M. Wt: 222.60 g/mol
InChI Key: PUIDRCDTLBEKKL-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorine source is introduced into the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include steps such as halogenation, methoxylation, and amination, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxypyridine-2-carboxylic acid
  • 5-Fluoro-3-methoxypyridine-2-carboxylic acid
  • 4-Amino-5-chloro-3-methoxypyridine-2-carboxylic acid

Uniqueness

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

2731010-93-6

Molecular Formula

C7H8ClFN2O3

Molecular Weight

222.60 g/mol

IUPAC Name

4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7FN2O3.ClH/c1-13-6-4(9)3(8)2-10-5(6)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H

InChI Key

PUIDRCDTLBEKKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1C(=O)O)F)N.Cl

Origin of Product

United States

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